molecular formula C32H54O3 B167640 Lanostan-11-one, 3beta-hydroxy-, acetate CAS No. 10049-93-1

Lanostan-11-one, 3beta-hydroxy-, acetate

Cat. No. B167640
CAS RN: 10049-93-1
M. Wt: 486.8 g/mol
InChI Key: GPHSFRFRMHROKY-KQJNSAGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Lanostan-11-one, 3beta-hydroxy-, acetate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as an insecticide and as a biofuel.

Mechanism Of Action

The mechanism of action of Lanostan-11-one, 3beta-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and gene expression. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Lanostan-11-one, 3beta-hydroxy-, acetate has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess anti-viral properties by inhibiting the replication of viruses.

Advantages And Limitations For Lab Experiments

Lanostan-11-one, 3beta-hydroxy-, acetate has various advantages and limitations for lab experiments. The compound is readily available from natural sources, and its synthesis method is well-established. However, the compound is relatively unstable and sensitive to light and heat, which can affect its potency. Additionally, the compound has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Lanostan-11-one, 3beta-hydroxy-, acetate. One potential direction is the development of novel synthesis methods to enhance the yield and purity of the compound. Another direction is the study of the compound's potential use as an insecticide and biofuel. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Conclusion:
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and its potential use as an insecticide and biofuel. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.

Synthesis Methods

Lanostan-11-one, 3beta-hydroxy-, acetate can be synthesized from the natural source, Ganoderma lucidum. The extraction of the compound involves the use of solvents and purification techniques. The synthesis method of Lanostan-11-one, 3beta-hydroxy-, acetate has been extensively studied, and various methods have been developed to enhance the yield and purity of the compound.

properties

CAS RN

10049-93-1

Product Name

Lanostan-11-one, 3beta-hydroxy-, acetate

Molecular Formula

C32H54O3

Molecular Weight

486.8 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-11-oxo-1,2,3,5,6,7,8,9,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-15-18-31(8)24-13-14-26-29(5,6)27(35-22(4)33)16-17-30(26,7)28(24)25(34)19-32(23,31)9/h20-21,23-24,26-28H,10-19H2,1-9H3/t21-,23-,24-,26+,27+,28-,30+,31+,32-/m1/s1

InChI Key

GPHSFRFRMHROKY-KQJNSAGQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

synonyms

3β-(Acetyloxy)-5α-lanostan-11-one

Origin of Product

United States

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